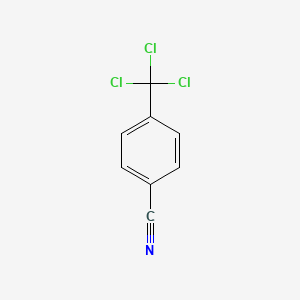

4-(Trichloromethyl)benzonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 142538. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(trichloromethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl3N/c9-8(10,11)7-3-1-6(5-12)2-4-7/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHBCTNHFESKSDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00301347 | |

| Record name | 4-(trichloromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00301347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2179-45-5 | |

| Record name | NSC142538 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142538 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(trichloromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00301347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(trichloromethyl)benzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-(Trichloromethyl)benzonitrile chemical properties and structure

An In-depth Technical Guide to 4-(Trichloromethyl)benzonitrile: Chemical Properties, Structure, and Synthetic Utility

Introduction

This compound is a halogenated aromatic nitrile, a class of compounds that serve as versatile intermediates in organic synthesis. The molecule's unique structure, featuring a reactive trichloromethyl group and a cyano group on a benzene ring, makes it a valuable building block for creating more complex molecules. This guide provides a comprehensive overview of its chemical properties, structure, potential synthetic routes, reactivity, and applications, particularly in the fields of pharmaceutical and agrochemical research. The insights provided are intended for researchers, scientists, and professionals in drug development and materials science who are interested in leveraging the unique chemical characteristics of this compound.

Molecular Structure and Identifiers

The foundational aspect of understanding the utility of this compound lies in its molecular architecture. The presence of two distinct and reactive functional groups, the nitrile (-C≡N) and the trichloromethyl (-CCl₃), at the para positions of a benzene ring, dictates its chemical behavior and synthetic potential.

Chemical Structure

Caption: 2D Structure of this compound

Nomenclature and Chemical Identifiers

| Identifier | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₈H₄Cl₃N[1] |

| Molecular Weight | 218.48 g/mol |

| CAS Number | Not explicitly found for this specific compound, but related structures are well-documented. |

| Synonyms | p-Trichloromethylbenzonitrile, 4-Cyanobenzotrichloride |

| InChI | InChI=1S/C8H4Cl3N/c9-8(10,11)7-3-1-6(5-12)2-4-7/h1-4H[1] |

| InChIKey | KHBCTNHFESKSDC-UHFFFAOYSA-N[1] |

| SMILES | C1=CC(=CC=C1C#N)C(Cl)(Cl)Cl[1] |

Physicochemical and Spectroscopic Properties

The physical and spectroscopic properties of this compound are crucial for its handling, characterization, and application in synthesis. While specific experimental data for this exact compound is sparse in public literature, properties can be inferred from closely related analogs like 4-(trifluoromethyl)benzonitrile and 4-(chloromethyl)benzonitrile.

| Property | Value | Source |

| Appearance | Likely a white to off-white crystalline solid. | Inferred from related compounds. |

| Melting Point | Not available. For comparison, 4-(chloromethyl)benzonitrile melts at 77-79 °C.[2] | [2] |

| Boiling Point | Not available. For comparison, 4-(chloromethyl)benzonitrile boils at 263 °C.[2] | [2] |

| Solubility | Expected to be soluble in polar organic solvents. | Inferred from chemical structure. |

| Monoisotopic Mass | 218.94093 Da | [1] |

Spectroscopic Characterization:

-

Nuclear Magnetic Resonance (NMR): ¹H NMR would show signals corresponding to the aromatic protons. ¹³C NMR would display distinct peaks for the nitrile carbon, the trichloromethyl carbon, and the aromatic carbons.

-

Infrared (IR) Spectroscopy: A strong absorption band characteristic of the nitrile (C≡N) stretching vibration would be expected around 2220-2240 cm⁻¹.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to its molecular weight, along with a characteristic isotopic pattern for the three chlorine atoms.

Synthesis and Reactivity

This compound is a valuable synthetic intermediate due to the reactivity of its functional groups.

Potential Synthetic Pathways

A plausible and industrially scalable method for the synthesis of this compound would involve the ammonoxidation of p-xylene to produce p-tolunitrile, followed by radical chlorination. A more direct route could be the reaction of α,α,α-trichlorotoluene derivatives with metal cyanides.[3]

Caption: Plausible synthetic workflow for this compound.

Experimental Protocol: Radical Chlorination of p-Tolunitrile (Conceptual)

-

Setup: A reaction vessel equipped with a reflux condenser, a gas inlet, and a UV lamp is charged with p-tolunitrile and a suitable solvent (e.g., carbon tetrachloride).

-

Initiation: The mixture is heated to reflux, and the UV lamp is turned on to initiate the radical reaction.

-

Chlorination: Chlorine gas is bubbled through the reaction mixture at a controlled rate. The reaction is monitored by GC or TLC for the disappearance of the starting material and the formation of the desired product.

-

Work-up: Upon completion, the reaction is cooled, and excess chlorine is removed by purging with an inert gas. The solvent is removed under reduced pressure.

-

Purification: The crude product is purified by recrystallization or column chromatography to yield pure this compound.

Chemical Reactivity

The dual functionality of this compound opens up a range of chemical transformations.

-

Trichloromethyl Group: This group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid (4-cyanobenzoic acid). It can also undergo reactions to introduce other functional groups.

-

Nitrile Group: The nitrile group can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or reacted with organometallic reagents to form ketones.

Caption: Key chemical transformations of this compound.

Applications in Research and Development

While specific applications of this compound are not extensively documented, its structural motifs are present in various biologically active molecules. Its utility can be inferred from related compounds.

Pharmaceutical Intermediate

Benzonitrile derivatives are a cornerstone in medicinal chemistry, appearing in drugs for a wide array of diseases.[4] The trichloromethyl group can act as a lipophilic moiety, potentially improving a drug candidate's membrane permeability and metabolic stability. Furthermore, it can be a synthetic precursor to a carboxylic acid group, which is a common functional group in many pharmaceuticals. Related fluorinated benzonitriles are key intermediates in the synthesis of drugs like fluvoxamine.[5]

Agrochemical Synthesis

Similar to its role in pharmaceuticals, this compound is a potential building block for novel pesticides and herbicides.[6] The presence of halogen atoms is a common feature in many agrochemicals, often enhancing their biological activity and environmental persistence. For instance, 4-chlorobenzonitrile is used in the formulation of various agrochemicals.[6]

Safety and Handling

Given the reactive nature of the functional groups, this compound should be handled with care. Safety information for structurally similar compounds provides a basis for handling procedures.

-

Hazards: Related compounds are often classified as harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation.[7][8]

-

Handling: Use in a well-ventilated area or under a chemical fume hood.[7] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[7] Avoid breathing dust and contact with skin and eyes.[7]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.[7]

Conclusion

This compound is a synthetically valuable compound with significant potential as an intermediate in the synthesis of fine chemicals, pharmaceuticals, and agrochemicals. Its unique combination of a reactive trichloromethyl group and a versatile nitrile moiety on an aromatic scaffold provides chemists with a powerful tool for molecular design and construction. Further exploration of its reactivity and applications is warranted to fully unlock its potential in various scientific and industrial fields.

References

- Vertex AI Search. (n.d.). Exploring 4-Chloro-2-(trifluoromethyl)benzonitrile: Properties and Applications.

- Chem-Impex. (n.d.). 4-(Chloromethyl)benzonitrile.

- Fisher Scientific. (2024, March 26). SAFETY DATA SHEET - 4-(Trifluoromethyl)benzonitrile.

- PubChem. (n.d.). 4-(Chloromethyl)benzonitrile.

- TCI Chemicals. (2025, October 30). SAFETY DATA SHEET - 4-Bromo-3-(trifluoromethyl)benzonitrile.

- PubChemLite. (n.d.). This compound (C8H4Cl3N).

- Anshul Specialty Molecules. (n.d.). 4-Chlorobenzonitrile.

- Sigma-Aldrich. (n.d.). 4-(Chloromethyl)benzonitrile.

- Thermo Fisher Scientific. (2009, September 26). 4-(Chloromethyl)benzonitrile - SAFETY DATA SHEET.

- Santa Cruz Biotechnology. (n.d.). 4-(Trifluoromethyl)benzonitrile.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET - 4-Fluoro-3-(trifluoromethyl)benzonitrile.

- BenchChem. (2025). Applications of Benzonitrile Derivatives in Drug Development.

- Sigma-Aldrich. (n.d.). 4-(Trifluoromethyl)benzonitrile.

- European Patent Office. (n.d.). Process for preparing aromatic nitriles.

Sources

- 1. PubChemLite - this compound (C8H4Cl3N) [pubchemlite.lcsb.uni.lu]

- 2. chemimpex.com [chemimpex.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. scbt.com [scbt.com]

- 6. 4-Chlorobenzonitrile [anshulchemicals.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

Navigating the Synthesis and Application of Halogenated Benzonitriles: A Technical Guide

A Note to the Researcher: Initial inquiries for a comprehensive technical guide on 4-(Trichloromethyl)benzonitrile did not yield a specific CAS number or substantial peer-reviewed data. This suggests that the compound may not be widely synthesized or characterized in existing chemical literature. In the spirit of providing a valuable and scientifically accurate resource, this guide will focus on the closely related and extensively documented compound, 4-(Trifluoromethyl)benzonitrile . This analog shares key structural features and is of significant interest to researchers in drug development and materials science.

An In-depth Technical Guide to 4-(Trifluoromethyl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

This guide offers a detailed exploration of 4-(Trifluoromethyl)benzonitrile, a versatile fluorinated building block with significant applications in medicinal chemistry and materials science. As a Senior Application Scientist, the following sections are structured to provide not just procedural steps, but the underlying scientific rationale to empower your research and development endeavors.

Compound Identification and Physicochemical Properties

-

IUPAC Name: 4-(Trifluoromethyl)benzonitrile

-

CAS Number: 455-18-5[1][]

-

Synonyms: 4-Cyanobenzotrifluoride, α,α,α-Trifluoro-p-tolunitrile

The strategic placement of a trifluoromethyl group and a nitrile moiety on a benzene ring imparts unique electronic properties and metabolic stability to this molecule, making it a valuable synthon in drug discovery.

| Property | Value | Source |

| Molecular Formula | C8H4F3N | [] |

| Molecular Weight | 171.12 g/mol | |

| Appearance | White to off-white solid | [] |

| Melting Point | 37-41 °C | [] |

| Boiling Point | 80-81 °C at 20 mmHg | [] |

| Solubility | Insoluble in water |

Synthesis of 4-(Trifluoromethyl)benzonitrile: A Mechanistic Perspective

The industrial synthesis of 4-(Trifluoromethyl)benzonitrile is primarily achieved through the ammoxidation of p-xylene, a process that involves the catalytic reaction of the hydrocarbon with ammonia and oxygen.[3] However, for laboratory-scale synthesis, cyanation of a suitable precursor is a more common approach.

A prevalent method involves the palladium-catalyzed cyanation of 4-chlorobenzotrifluoride. The choice of catalyst and ligand is critical for achieving high yields and purity.

This protocol outlines a representative procedure for the synthesis of 4-(Trifluoromethyl)benzonitrile.

-

Reaction Setup: To a dry, inert-atmosphere glovebox, add 4-chlorobenzotrifluoride (1.0 eq), zinc cyanide (0.6 eq), palladium(II) acetate (0.02 eq), and a suitable phosphine ligand such as Xantphos (0.04 eq).

-

Solvent Addition: Add anhydrous, degassed dimethylformamide (DMF) to the reaction vessel.

-

Reaction Conditions: Seal the vessel and heat the reaction mixture to 120-140 °C with vigorous stirring. Monitor the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and dilute with a suitable organic solvent like ethyl acetate. Filter the mixture to remove insoluble salts.

-

Purification: Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or distillation.

Rationale for Reagent Selection:

-

Palladium Catalyst: Facilitates the crucial carbon-cyanide bond formation.

-

Phosphine Ligand: Stabilizes the palladium catalyst and enhances its reactivity.

-

Zinc Cyanide: A less toxic alternative to other cyanide sources.

Caption: Therapeutic applications of 4-(Trifluoromethyl)benzonitrile derivatives.

Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling 4-(Trifluoromethyl)benzonitrile.

-

Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation.

-

Precautionary Statements: Wear protective gloves, clothing, and eye/face protection. Use in a well-ventilated area. Avoid breathing dust/fumes.

Always consult the Safety Data Sheet (SDS) for comprehensive safety information before handling this compound.

References

-

Pharmaffiliates. 4-(Trifluoromethyl)benzonitrile. [Link]

-

Chemsrc. 4-(Trifluoromethyl)benzonitrile | CAS#:455-18-5. [Link]

-

PubChem. 4-(Chloromethyl)benzonitrile. [Link]

-

Wang, Y. Selective and efficient synthesis of benzonitriles by direct ammoxidation of alkylbenzenes in the sub–nano spaces. J Nanomed Res. 2018;7(3):200‒201. [Link]

- Google Patents. Preparation method of 4-trifluoromethyl benzonitrile.

Sources

An In-depth Technical Guide to 4-(Trichloromethyl)benzonitrile

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the physical and spectral properties of 4-(trichloromethyl)benzonitrile. Due to the limited availability of direct experimental data for this specific compound, this document synthesizes information from authoritative chemical databases, relevant patent literature, and comparative analysis with structurally analogous compounds. The guide outlines a robust, field-proven synthetic protocol, details expected analytical characterization, and presents a thorough safety assessment. This document is intended to serve as a foundational resource for researchers and professionals engaged in the synthesis, handling, and application of this and related chemical entities.

Introduction

This compound, with the molecular formula C₈H₄Cl₃N, is an aromatic organic compound featuring a benzonitrile core substituted with a trichloromethyl group at the para position. The presence of the electron-withdrawing nitrile (-CN) and trichloromethyl (-CCl₃) groups imparts unique electronic properties to the aromatic ring, making it a potentially valuable intermediate in the synthesis of novel pharmaceuticals, agrochemicals, and specialty materials. The trichloromethyl moiety can serve as a synthetic precursor to other functional groups, such as a trifluoromethyl group or a carboxylic acid, further expanding its utility in medicinal and materials chemistry.

This guide provides a detailed examination of the known and predicted characteristics of this compound, offering practical insights for its synthesis and characterization.

Physicochemical Properties

Direct experimental data for the physical properties of this compound is not extensively reported in publicly available literature. However, we can infer and predict certain characteristics based on its molecular structure and data from closely related compounds.

| Property | Value | Source/Method |

| Molecular Formula | C₈H₄Cl₃N | PubChemLite[1] |

| Molecular Weight | 219.48 g/mol | Calculated |

| Monoisotopic Mass | 218.94093 Da | PubChemLite[1] |

| Appearance | White to off-white solid (Predicted) | Inferred from analogous compounds |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, Acetone); Insoluble in water (Predicted) | Inferred from structural properties |

| XlogP (predicted) | 3.3 | PubChemLite[1] |

Synthesis and Purification

A robust and industrially relevant method for the synthesis of benzonitriles involves the reaction of the corresponding benzotrichlorides with an ammonia source. This approach is detailed in patent literature for the preparation of various substituted benzonitriles and can be adapted for this compound.[2][3]

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned to proceed from 4-cyanobenzotrichloride.

Caption: Proposed synthesis of this compound.

Experimental Protocol: Synthesis

This protocol is adapted from established procedures for the synthesis of related benzonitriles from benzotrichlorides.[2]

-

Reactor Setup: A high-pressure reactor equipped with a mechanical stirrer, gas inlet, thermocouple, and pressure gauge is charged with 4-cyanobenzotrichloride and a catalytic amount of a Lewis acid (e.g., FeCl₃, 0.1 mol%).

-

Inert Atmosphere: The reactor is sealed and purged with an inert gas, such as nitrogen or argon, to remove air and moisture.

-

Ammonia Addition: An excess of anhydrous ammonia (at least 4 molar equivalents) is introduced into the reactor. The reaction can be performed with or without a high-boiling inert solvent.

-

Reaction Conditions: The reaction mixture is heated to a temperature range of 150-250°C. The progress of the reaction is monitored by the consumption of starting material, which can be tracked by GC-MS analysis of aliquots.

-

Work-up: Upon completion, the reactor is cooled to room temperature, and the excess ammonia is carefully vented. The reaction mixture is dissolved in a suitable organic solvent (e.g., toluene) and washed with water to remove the ammonium chloride byproduct and the catalyst.

-

Isolation: The organic layer is separated, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

Purification Protocol

-

Recrystallization: The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water or hexanes/ethyl acetate, to yield a crystalline solid.

-

Column Chromatography: For higher purity, silica gel column chromatography can be employed, using a non-polar eluent system (e.g., a gradient of ethyl acetate in hexanes).

Spectral Data and Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be simple, showing a characteristic AA'BB' splitting pattern for the four aromatic protons. The two protons ortho to the nitrile group will be deshielded relative to the two protons ortho to the trichloromethyl group. The chemical shifts are anticipated in the range of δ 7.5-8.0 ppm.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the quaternary carbons (ipso-carbons to the -CN and -CCl₃ groups, and the -CCl₃ carbon itself), and the aromatic CH carbons. The nitrile carbon is expected around δ 118-120 ppm, and the aromatic carbons will appear in the δ 125-140 ppm region.

Infrared (IR) Spectroscopy

The IR spectrum will provide key information about the functional groups present.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C≡N (Nitrile stretch) | 2220 - 2240 | Sharp, Medium |

| C-Cl (Trichloromethyl stretch) | 600 - 800 | Strong |

| C=C (Aromatic ring stretch) | 1450 - 1600 | Medium to Weak |

| C-H (Aromatic stretch) | 3000 - 3100 | Weak |

The nitrile stretch is a particularly diagnostic peak.[4]

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for confirming the molecular weight and fragmentation pattern.

-

Predicted Molecular Ion (M⁺): m/z 219 (with a characteristic isotopic pattern for three chlorine atoms).

-

Predicted Fragmentation: Loss of chlorine atoms and the nitrile group are expected fragmentation pathways. PubChemLite predicts several adducts, including [M+H]⁺ at m/z 219.94821 and [M+Na]⁺ at m/z 241.93015.[1]

Caption: Workflow for synthesis and characterization.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not widely available. Therefore, a conservative approach to safety, based on the hazards of structurally related compounds, is imperative.

-

Toxicity: Compounds containing the benzonitrile and trichloromethyl moieties can be toxic if swallowed, inhaled, or absorbed through the skin.[5]

-

Irritation: It is expected to be a skin and eye irritant.

-

Handling: Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and moisture.

Conclusion

This compound is a compound with significant potential as a synthetic intermediate. While direct experimental data is sparse, this guide provides a scientifically grounded framework for its synthesis, purification, and characterization based on established chemical principles and data from analogous structures. Researchers and professionals working with this compound should exercise caution, adhering to the safety protocols outlined, and can use the information herein as a robust starting point for their investigations.

References

-

PubChemLite. This compound (C8H4Cl3N). Available at: [Link]

- Google Patents. DE2550261A1 - Benzonitrile prepn. from benzotrichlorides - reacted with ammonia which is always in excess.

- Google Patents. EP0441004B1 - Process for preparing aromatic nitriles.

-

ResearchGate. IR spectrum of benzonitrile in the range 500–4000 c m − 1 . Computed.... Available at: [Link]

Sources

- 1. PubChemLite - this compound (C8H4Cl3N) [pubchemlite.lcsb.uni.lu]

- 2. DE2550261A1 - Benzonitrile prepn. from benzotrichlorides - reacted with ammonia which is always in excess - Google Patents [patents.google.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. researchgate.net [researchgate.net]

- 5. tcichemicals.com [tcichemicals.com]

Molecular Structure and Physicochemical Properties: A Comparative Analysis

An In-depth Technical Guide to the Solubility and Stability of 4-(Trichloromethyl)benzonitrile

Introduction

This compound is an aromatic organic compound featuring a benzonitrile core substituted with a trichloromethyl group at the para-position. While its analogs, such as 4-(trifluoromethyl)benzonitrile, are recognized as valuable intermediates in the synthesis of pharmaceuticals and agrochemicals, specific experimental data on the solubility and stability of this compound remains scarce in publicly accessible literature.[1][2][3][4] This guide, therefore, adopts a predictive and analytical approach, grounded in fundamental chemical principles and comparative data from closely related structural analogs.

As researchers and drug development professionals, understanding the physicochemical properties of a novel or under-characterized molecule is paramount for its successful application. This document provides a comprehensive analysis of the predicted solubility and stability profile of this compound. We will delve into the causal effects of its functional groups on its behavior in various solvent systems and under different environmental stressors. Furthermore, this guide furnishes detailed, self-validating experimental protocols for researchers to empirically determine these critical parameters, ensuring a robust foundation for future work.

The behavior of this compound is dictated by the interplay of its three core components: the aromatic benzene ring, the polar nitrile (-C≡N) group, and the bulky, strongly electron-withdrawing trichloromethyl (-CCl₃) group.

-

Benzene Ring : The aromatic ring is inherently nonpolar and hydrophobic, which tends to decrease solubility in aqueous media.

-

Nitrile Group : This group is polar and capable of acting as a hydrogen bond acceptor, which can enhance solubility in polar solvents.[5]

-

Trichloromethyl Group : Similar to the trifluoromethyl group, the -CCl₃ group is a potent electron-withdrawing group due to the high electronegativity of the chlorine atoms. This significantly influences the electronic properties of the benzene ring. However, unlike the highly stable C-F bonds, the C-Cl bonds in the -CCl₃ group are significantly more susceptible to nucleophilic attack, particularly hydrolysis.

For a predictive understanding, we can compare its properties with those of its parent molecule and key analogs.

| Property | This compound | Benzonitrile | 4-Chlorobenzonitrile | 4-(Trifluoromethyl)benzonitrile |

| Molecular Formula | C₈H₄Cl₃N | C₇H₅N | C₇H₄ClN | C₈H₄F₃N |

| Molecular Weight ( g/mol ) | 216.48 | 103.13[6] | 137.56[7] | 171.12[8] |

| Appearance | Predicted: White to off-white solid | Colorless liquid[6] | White crystalline powder[7] | Colorless to white crystals[8] |

| Predicted Polarity | Moderately Polar | Moderately Polar | Moderately Polar | Moderately Polar |

Predicted Solubility Profile

The principle of "like dissolves like" provides the foundation for predicting solubility. The molecule possesses both a large nonpolar surface area (benzene ring, -CCl₃ group) and a polar functional group (-C≡N).

Aqueous Solubility

The presence of the large, hydrophobic benzene ring and the bulky trichloromethyl group is expected to confer very low solubility in water. While the nitrile group adds polarity, its contribution is unlikely to overcome the hydrophobicity of the rest of the molecule. Analog data supports this prediction; both benzonitrile and 4-chlorobenzonitrile are described as having low or slight solubility in water.[5][6][7]

Organic Solvent Solubility

Based on its molecular structure and comparisons with analogs, this compound is predicted to exhibit good solubility in a range of organic solvents.[5][9]

-

Polar Aprotic Solvents : High solubility is expected in solvents like Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and Acetonitrile. These solvents can effectively solvate the polar nitrile group.[5]

-

Chlorinated Solvents : Good solubility is predicted in dichloromethane and chloroform.

-

Ethers and Esters : Moderate to good solubility is expected in solvents like diethyl ether, tetrahydrofuran (THF), and ethyl acetate.

-

Alcohols : Solubility in methanol and ethanol is likely to be moderate. While these are polar protic solvents, the molecule has limited hydrogen bond donating capability.

-

Nonpolar Solvents : Low solubility is expected in nonpolar solvents such as hexanes and toluene.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Aqueous | Water | Very Low | Predominantly hydrophobic character of the aromatic ring and -CCl₃ group. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High | Strong dipole-dipole interactions with the nitrile group. |

| Chlorinated | Dichloromethane, Chloroform | High | Favorable interactions with the chlorinated moiety of the molecule. |

| Ethers | THF, Diethyl Ether | Moderate to High | Good balance of polarity to solvate the molecule. |

| Alcohols | Methanol, Ethanol | Moderate | Can interact with the nitrile group, but limited by the molecule's lack of H-bond donors. |

| Nonpolar | Hexanes, Toluene | Low | Insufficient polarity to effectively solvate the nitrile group. |

Stability and Predicted Degradation Pathways

The stability of this compound is a critical parameter, with the trichloromethyl and nitrile groups being the most reactive sites.

Hydrolytic Stability

The most significant predicted liability for this molecule is its susceptibility to hydrolysis.

-

Trichloromethyl Group Hydrolysis : The -CCl₃ group attached to an aromatic ring is prone to hydrolysis, particularly under basic or neutral conditions, to yield a carboxylic acid. This proceeds via a series of nucleophilic substitution reactions where chloride ions are sequentially replaced by hydroxide ions, forming an unstable trichloromethanol intermediate that rapidly eliminates HCl to form an acyl chloride, which then hydrolyzes to the carboxylic acid.

-

Nitrile Group Hydrolysis : The nitrile group can also undergo hydrolysis to a carboxylic acid, but this typically requires more forcing conditions (strong acid or strong base and heat).[10] Under acidic conditions, the nitrile is protonated, activating it for nucleophilic attack by water, forming an amide intermediate which is then further hydrolyzed.[10][11] Under basic conditions, direct nucleophilic attack by a hydroxide ion occurs, also proceeding through an amide intermediate.[10][12][13]

Given the relative lability, it is predicted that the -CCl₃ group will hydrolyze under milder conditions than the -CN group.

Caption: Predicted hydrolytic degradation pathways for this compound.

Thermal Stability

When subjected to high temperatures, decomposition is expected. Based on its elemental composition and data from analogs, hazardous decomposition products may include carbon monoxide (CO), carbon dioxide (CO₂), hydrogen cyanide (HCN), hydrogen chloride (HCl) gas, and nitrogen oxides (NOx).[8][14]

Photostability

Aromatic nitrile compounds can be sensitive to light. While no specific data exists for this compound, standardized photostability testing is essential to determine its lability upon exposure to UV and visible light. According to ICH Q1B guidelines, such testing reveals the need for light-resistant packaging or special handling procedures during manufacturing and storage.[15]

Chemical Incompatibility

-

Strong Bases : Will likely accelerate the hydrolysis of the trichloromethyl group.

-

Strong Acids : May catalyze the hydrolysis of the nitrile group, albeit likely requiring heat.

-

Strong Oxidizing Agents : The aromatic ring and methyl group could be susceptible to oxidation.[8][14]

-

Water/Moisture : Contact with water, especially over prolonged periods or at elevated temperatures, may lead to hydrolysis.[14]

Experimental Protocols for Characterization

To move from prediction to empirical data, the following validated methodologies are recommended. These protocols are designed to be self-validating through the use of controls and standardized procedures.

Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol determines the equilibrium solubility in various solvents, a cornerstone for pre-formulation and process development.

Caption: Workflow for the shake-flask method of solubility determination.

Methodology:

-

Preparation : To a series of glass vials, add a pre-weighed amount of the selected solvent (e.g., water, methanol, acetonitrile).

-

Addition of Compound : Add an excess of this compound to each vial, ensuring that a significant amount of undissolved solid remains. This is crucial for establishing equilibrium.

-

Equilibration : Seal the vials and place them in a temperature-controlled shaker or agitator (e.g., 25 °C). Agitate for a sufficient period (typically 24 to 48 hours) to ensure equilibrium is reached. A preliminary time-point study can validate the required duration.

-

Sample Collection : After agitation, allow the vials to stand at the same constant temperature to let undissolved solids settle.

-

Separation : Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a chemically compatible syringe filter (e.g., 0.22 µm PTFE) to remove all solid particles.

-

Analysis : Dilute the filtered sample with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV (see Protocol 3).

-

Calculation : The determined concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.

Protocol 2: Forced Degradation (Stress Testing)

This study is essential for identifying potential degradation products and understanding the intrinsic stability of the molecule.

Methodology:

-

Stock Solution Preparation : Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions :

-

Acid Hydrolysis : Dilute the stock solution with 0.1 M HCl. Store at an elevated temperature (e.g., 60 °C) for a set period (e.g., 24 hours).

-

Base Hydrolysis : Dilute the stock solution with 0.1 M NaOH. Store at room temperature for a set period (e.g., 4 hours), as base-catalyzed degradation is expected to be rapid.

-

Oxidative Degradation : Dilute the stock solution with a 3% solution of hydrogen peroxide (H₂O₂). Store at room temperature for 24 hours.

-

Thermal Degradation : Store the solid compound in a temperature-controlled oven (e.g., 80 °C) for 48 hours. Also, heat a solution of the compound under reflux.

-

Photodegradation : Expose a solution of the compound to a calibrated light source that provides both UV and visible output, as specified in ICH Q1B guidelines.[15] A dark control sample must be stored under the same conditions to differentiate between thermal and light-induced degradation.

-

-

Sample Analysis : At appropriate time points, withdraw samples. Neutralize the acidic and basic samples before analysis. Analyze all stressed samples and a non-stressed control sample by a stability-indicating HPLC method.

-

Evaluation : Compare the chromatograms of the stressed samples to the control. A loss in the main peak area and the appearance of new peaks indicate degradation. Peak purity analysis of the parent peak should be performed to ensure it is spectrally homogeneous.

Protocol 3: Analytical Quantification by HPLC-UV

A robust High-Performance Liquid Chromatography (HPLC) method is required to quantify the compound in the solubility and stability studies.[16][17]

Caption: General workflow for quantification by reverse-phase HPLC-UV.

Methodology:

-

Instrumentation : Use an HPLC system equipped with a UV detector, autosampler, and a C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

-

Chromatographic Conditions :

-

Mobile Phase : A mixture of acetonitrile and water is a common starting point for benzonitrile derivatives. An isocratic method (e.g., 60:40 v/v Acetonitrile:Water) may be sufficient.[17] Filter and degas the mobile phase before use.

-

Flow Rate : A typical flow rate is 1.0 mL/min.

-

Detection Wavelength : Determine the wavelength of maximum absorbance (λₘₐₓ) by scanning a dilute solution of the compound from 200-400 nm.

-

Injection Volume : 10 µL.

-

-

Standard Preparation : Prepare a series of calibration standards of known concentration by serially diluting a stock solution.

-

Calibration : Inject the standards and construct a calibration curve by plotting peak area versus concentration. A linear regression should yield a correlation coefficient (r²) > 0.99.

-

Sample Analysis : Inject the prepared samples from the solubility or stability studies.

-

Quantification : Determine the concentration in the unknown samples by interpolating their peak areas from the calibration curve.

Conclusion

While direct experimental data for this compound is limited, a detailed predictive profile of its solubility and stability has been constructed through the analysis of its molecular structure and comparison with relevant analogs. It is predicted to be a compound with very low aqueous solubility but good solubility in a range of polar organic solvents. The primary stability concern is the hydrolysis of the trichloromethyl group, a reaction that is expected to occur under mild basic or neutral conditions to yield 4-cyanobenzoic acid.

This guide provides not only a scientifically grounded prediction of these properties but also the detailed, actionable protocols necessary for their empirical validation. By employing the described methods for solubility determination, forced degradation analysis, and HPLC quantification, researchers and drug development professionals can generate the robust data required to confidently advance their work with this compound.

References

- Solubility of Things. (n.d.). 4-Chlorobenzonitrile.

- Thermo Fisher Scientific. (2009).

- BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of 4-(Trifluoromethyl)benzylamine.

- PubChem. (n.d.). 4-(Chloromethyl)benzonitrile. National Center for Biotechnology Information.

- BenchChem. (n.d.). Application Notes and Protocols for the Quantification of 4-Chlorobenzylidenemalononitrile.

- Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods.

- Chem-Impex International. (n.d.). 4-(Chloromethyl)benzonitrile.

- NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Chemical Versatility of 4-(Trifluoromethyl)

- CymitQuimica. (n.d.). 3-(Chloromethyl)benzonitrile.

- Azmon, B. D. (2016, April 7). Base Hydrolysis of Benzonitrile [Video]. YouTube.

- Embibe. (n.d.). Acid-hydrolysis of benzonitrile forms.

- Kiper, R. A. (n.d.). Properties of substance: benzonitrile. chemister.ru.

- Tokyo Chemical Industry Co., Ltd. (n.d.). 4-Chlorobenzonitrile.

- Sterlitech Corporation. (n.d.).

- BenchChem. (n.d.). Thermal Degradation of 4-Chlorobenzylidenemalononitrile: A Technical Guide.

- ChemicalBook. (n.d.). 4-(Trifluoromethyl)benzonitrile.

- Tokyo Chemical Industry Co., Ltd. (n.d.). 4-(Trifluoromethyl)benzonitrile.

- PubChem. (n.d.). 4-Chlorobenzonitrile. National Center for Biotechnology Information.

- Sigma-Aldrich. (n.d.). 4-(Chloromethyl)benzonitrile.

- Google Patents. (n.d.). CN109320433B - Preparation method of 4-trifluoromethyl benzonitrile.

- ResearchGate. (n.d.). Figure S2. Study of hydrolysis of benzonitrile.

- BenchChem. (n.d.). A Comparative Guide to Analytical Methods for Purity Assessment of 4-Bromo-3-chlorobenzonitrile.

- Royal Society of Chemistry. (n.d.). Photostability of luminescent tris(2,4,6-trichlorophenyl)

- Cole-Parmer. (n.d.).

- Pearson. (n.d.).

- Chemistry LibreTexts. (2023, January 22). The Hydrolysis of Nitriles.

- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (1996). ICH Harmonised Tripartite Guideline: Stability Testing: Photostability Testing of New Drug Substances and Products Q1B.

- Organic Syntheses. (n.d.). Synthesis of 4-(2,2-Difluorovinyl)

- National Center for Biotechnology Information. (n.d.). Benzonitrile - Acute Exposure Guideline Levels for Selected Airborne Chemicals.

- PubChem. (n.d.). 4-(Chloromethyl)benzonitrile--benzonitrile (1/1). National Center for Biotechnology Information.

- PrepChem. (n.d.).

- Agency for Toxic Substances and Disease Registry (ATSDR). (2010). Toxicological Profile for Trichlorobenzenes.

- National Institutes of Health (NIH). (2021). An Overview of the Analytical Methods for the Determination of Organic Ultraviolet Filters in Cosmetic Products and Human Samples.

- Semantic Scholar. (2024).

- Santa Cruz Biotechnology, Inc. (n.d.). 4-(Trifluoromethyl)benzonitrile.

- ResearchGate. (2024). Radiolytic degradation of 1,2,4-trichlorobenzene (TCB) in some organic solvents by gamma rays.

- National Institutes of Health (NIH). (n.d.). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride....

- ResearchGate. (n.d.). (PDF) INFLUENCE OF DIFFERENT STORAGE CONDITIONS ON THE STABILITY OF CHLORPYRIFOS....

- MDPI. (n.d.).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. nbinno.com [nbinno.com]

- 4. scbt.com [scbt.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. benzonitrile [chemister.ru]

- 7. 4-Chlorobenzonitrile | C7H4ClN | CID 12163 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 4-(Trifluoromethyl)benzonitrile(455-18-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 9. CAS 64407-07-4: 3-(Chloromethyl)benzonitrile | CymitQuimica [cymitquimica.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. embibe.com [embibe.com]

- 12. m.youtube.com [m.youtube.com]

- 13. Propose a mechanism for the basic hydrolysis of benzonitrile to t... | Study Prep in Pearson+ [pearson.com]

- 14. assets.thermofisher.com [assets.thermofisher.com]

- 15. database.ich.org [database.ich.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

Navigating the Uncharted Territory of 4-(Trichloromethyl)benzonitrile: A Technical Safety and Handling Guide

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific Material Safety Data Sheet (MSDS) for 4-(Trichloromethyl)benzonitrile (CAS No. 21744-99-4) is readily available in public databases. This guide is a synthesis of data from structurally analogous compounds, established principles of organic chemistry, and toxicological information on related chemical classes. The information herein is intended for guidance and should be supplemented by rigorous in-house risk assessments and experimental evaluation by qualified personnel.

Introduction: A Molecule of Synthetic Potential and Inherent Risk

This compound is a unique chemical entity, combining the reactivity of a benzonitrile with the potent electronic effects of a trichloromethyl group. This structure suggests its utility as an intermediate in the synthesis of novel pharmaceuticals and agrochemicals. However, this same combination of functional groups necessitates a cautious and informed approach to its handling and use. The trichloromethyl group, a strong electron-withdrawing moiety, significantly influences the reactivity of the benzene ring.[1] This guide provides a comprehensive overview of the inferred safety, handling, and toxicological profile of this compound, empowering researchers to work with this compound in a safe and controlled manner.

Section 1: Physicochemical Properties - A Blend of Inferences and Predictions

The physicochemical properties of this compound are not extensively documented. The data presented below is a combination of predicted values and extrapolations from structurally similar compounds, such as 4-(trifluoromethyl)benzonitrile and 4-(chloromethyl)benzonitrile.

| Property | Inferred/Predicted Value | Rationale and Comparative Data |

| CAS Number | 21744-99-4 | |

| Molecular Formula | C₈H₄Cl₃N | |

| Molecular Weight | 219.48 g/mol | |

| Appearance | White to off-white solid (predicted) | Based on the solid nature of analogous compounds like 4-(trifluoromethyl)benzonitrile. |

| Melting Point | Not available | Likely to be a solid at room temperature with a melting point higher than 4-(trifluoromethyl)benzonitrile (37 °C). |

| Boiling Point | > 200 °C (predicted) | The boiling point of 4-chloro-2-(trifluoromethyl)benzonitrile is approximately 221 °C.[2] |

| Solubility | Insoluble in water; Soluble in organic solvents (e.g., DMSO, methanol) | Aromatic nitriles and organochlorine compounds generally exhibit poor water solubility.[3] |

Section 2: Hazard Identification and Classification - A Precautionary Approach

Given the absence of specific toxicological data, a conservative hazard assessment is warranted, drawing from the known hazards of benzonitriles and organochlorine compounds.

Inferred GHS Classification:

-

Acute Toxicity (Oral, Dermal, Inhalation): Category 3 or 4 - Toxic or Harmful if swallowed, in contact with skin, or if inhaled. Benzonitriles can exhibit toxicity, and some organic nitriles can release cyanide in vivo.

-

Skin Corrosion/Irritation: Category 2 - Causes skin irritation. Organochlorine compounds can be irritating to the skin.[3]

-

Serious Eye Damage/Eye Irritation: Category 2A - Causes serious eye irritation. Similar to many chemical compounds, it is expected to be an eye irritant.

-

Specific Target Organ Toxicity (Single Exposure): Category 3 - May cause respiratory irritation. Inhalation of dust or vapors may irritate the respiratory tract.

-

Hazardous to the Aquatic Environment (Chronic): Category 1 or 2 - Very toxic or toxic to aquatic life with long-lasting effects. Organochlorine compounds are known for their persistence and toxicity in the environment.[4]

Section 3: Reactivity and Stability - The Influence of the Trichloromethyl Group

The trichloromethyl group is a strong electron-withdrawing group due to the high electronegativity of the three chlorine atoms.[1] This has a significant impact on the reactivity of the molecule.

-

Stability: The compound is likely stable under normal laboratory conditions. However, the trichloromethyl group can be susceptible to hydrolysis, particularly under basic conditions, to form the corresponding carboxylic acid.[5]

-

Reactivity: The electron-withdrawing nature of the -CCl₃ group deactivates the benzene ring towards electrophilic aromatic substitution.[1][6] The primary site of reaction is likely to be nucleophilic attack at the carbon of the trichloromethyl group.[5]

-

Incompatible Materials: Strong oxidizing agents, strong bases, and reducing agents should be avoided.

-

Hazardous Decomposition Products: Upon combustion, it may produce toxic and corrosive fumes, including hydrogen chloride, nitrogen oxides, and potentially hydrogen cyanide.[7]

Section 4: Safe Handling and Storage - A Protocol for Prudence

Given the inferred hazards, stringent safety protocols are essential when working with this compound.

Engineering Controls:

-

Work should be conducted in a well-ventilated chemical fume hood.

-

An eyewash station and safety shower must be readily accessible.

Personal Protective Equipment (PPE):

-

Gloves: Wear chemically resistant gloves (e.g., nitrile, neoprene).

-

Eye Protection: Chemical safety goggles are mandatory. A face shield should be used when there is a risk of splashing.

-

Lab Coat: A flame-retardant lab coat should be worn.

-

Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge should be used.

Handling Procedures:

-

Avoid inhalation of dust and vapors.

-

Prevent contact with skin and eyes.

-

Do not eat, drink, or smoke in the laboratory.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials.

-

Store in a locked cabinet or other secure area.

Section 5: First-Aid Measures - Rapid Response is Critical

In the event of exposure, immediate and appropriate first-aid is crucial.

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[8][9] |

| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[10] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[11] |

Note to Physician: Treatment should be symptomatic and supportive. Due to the benzonitrile structure, consider the possibility of cyanide poisoning and be prepared to administer appropriate antidotes if symptoms are consistent.[12]

Section 6: Accidental Release and Disposal - Containment and Compliance

Accidental Release:

-

Evacuate: Immediately evacuate the area.

-

Ventilate: Ensure adequate ventilation.

-

Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., sand, vermiculite).

-

Collect: Carefully collect the absorbed material into a sealed container for disposal.

-

Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

Disposal:

-

Dispose of waste material in accordance with all applicable federal, state, and local regulations.

-

This compound should be treated as hazardous waste. Do not dispose of it in the regular trash or pour it down the drain.

Conclusion: A Call for Cautious Exploration

This compound represents a frontier in chemical synthesis, offering potential pathways to novel molecules of significant value. However, its uncharacterized nature demands the utmost respect and caution. By adhering to the principles of chemical safety, conducting thorough risk assessments, and utilizing the information synthesized in this guide, researchers can explore the potential of this compound while ensuring the safety of themselves, their colleagues, and the environment.

References

- BenchChem. (n.d.). Comparative Reactivity of 2,4-Dichloro-1-(trichloromethyl)benzene and Its Isomers: A Guide for Researchers.

- Exploring 4-Chloro-2-(trifluoromethyl)benzonitrile: Properties and Applications. (n.d.).

- Safe Handling of Organochlorine Pesticides on Farms. (n.d.).

- The trichloromethyl group is meta directing when attached in benzene ring. (2025, February 6).

- 4-(Trifluoromethyl)benzonitrile | CAS 455-18-5. (n.d.).

- trichloro(chloromethyl)silane. (n.d.). In CAMEO Chemicals.

- The trichloromethyl group is meta directing when attached in benzene ring due to. (n.d.).

- Benzonitrile. (n.d.). In Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 16.

- Benzonitrile (T3D1691). (2009, June 22). In T3DB.

- Organochlorine Pesticides Standard - Safety Data Sheet. (2019, March 30).

- Benzonitrile: Human health tier II assessment. (2019, March 8). Retrieved from the Australian Government Department of Health.

- Stopper, H., et al. (2003). Chromosomal genotoxicity of nitrobenzene and benzonitrile. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 538(1-2), 1-11.

- Benzonitrile. (n.d.). In Haz-Map.

- 4-(Trifluoromethyl)benzonitrile | 455-18-5. (n.d.). Retrieved from Tokyo Chemical Industry (India) Pvt. Ltd.

- Cyanide poisoning recommendations on first aid treatment for employers and first aiders. (n.d.).

- 4-(Chloromethyl)benzonitrile >= 97.0. (n.d.).

- 4-(Chloromethyl)benzonitrile. (n.d.). In PubChem.

- First aid for cyanide exposure. (2022, April).

- Safety Data Sheet: Trichloromethane. (n.d.).

- 4-(Chloromethyl)benzonitrile. (n.d.).

- Essential First Aid Measures for Cyanide Poisoning: What to Do Immediately. (2024, April 4).

- SAFETY DATA SHEET - bis(trichloromethyl) carbonate. (2025, June 11).

- Safety Data Sheet: Trichloromethane / Chloroform D1. (n.d.).

- Safety Data Sheet: Trichloromethane. (n.d.).

- Cyanide Toxicity Treatment & Management. (2025, May 12). In Medscape.

- Organochlorines. (2020, November 3). In LITFL.

- Cyanide. (2024, September 6). In Chemical Emergencies. Centers for Disease Control and Prevention.

- 455-18-5|4-(Trifluoromethyl)benzonitrile. (n.d.).

- CAS No : 455-18-5 | Product Name : 4-(Trifluoromethyl)benzonitrile. (n.d.).

- Frequently Asked Questions About OCPs. (n.d.).

- Organochlorine (Pesticide Poisoning). (n.d.).

- Trichloromethylation of chlorosubstituted benzenes. (n.d.). U.S.

- 4-(Trifluoromethyl)benzonitrile 99. (n.d.).

- 4-Amino-2-(trifluoromethyl)benzonitrile | 654-70-6. (2025, October 14).

- Substitution Reactions of Benzene and Other Aromatic Compounds. (n.d.).

- 4-(Chloromethyl)benzonitrile = 97.0. (n.d.).

Sources

- 1. The trichloromethyl group is meta directing when attached in benzene ring.. [askfilo.com]

- 2. innospk.com [innospk.com]

- 3. mass.gov [mass.gov]

- 4. michigan.gov [michigan.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. The trichloromethyl group is meta directing when attached in benzene ring due to [allen.in]

- 7. carlroth.com:443 [carlroth.com:443]

- 8. npis.org [npis.org]

- 9. monash.edu [monash.edu]

- 10. litfl.com [litfl.com]

- 11. Cyanide | Chemical Emergencies | CDC [cdc.gov]

- 12. Cyanide Toxicity Treatment & Management: Approach Considerations, Prehospital Care, Emergency Department Care [emedicine.medscape.com]

Reactivity of the trichloromethyl group on a benzene ring

An In-Depth Technical Guide to the Reactivity of the Trichloromethyl Group on a Benzene Ring

Authored by: Gemini, Senior Application Scientist

Abstract

The benzotrichloride (C₆H₅CCl₃) moiety, also known as (trichloromethyl)benzene or phenyl chloroform, is a cornerstone of industrial organic synthesis.[1][2] Its significance lies in the profound reactivity of the trichloromethyl group, which serves as a versatile precursor to a multitude of functional groups. This guide provides an in-depth exploration of the chemical behavior of this group, elucidating the mechanistic principles that govern its transformations. We will dissect its primary reaction pathways, including nucleophilic substitutions, halogen exchange, and Friedel-Crafts reactions, supported by detailed experimental protocols and mechanistic diagrams. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of benzotrichloride's synthetic utility.

Introduction: The Benzotrichloride Functional Group

Benzotrichloride is a highly reactive organochlorine compound characterized by a benzene ring substituted with a trichloromethyl group.[3][4] This structural arrangement confers a high degree of electrophilicity upon the benzylic carbon, making it susceptible to a wide range of chemical transformations.[3] Industrially, it is a critical intermediate in the synthesis of dyes, agrochemicals, pharmaceuticals, benzoyl peroxide, and UV-absorbing compounds used to stabilize paints and plastics.[1][3][5] Understanding the reactivity of the trichloromethyl group is paramount to leveraging its synthetic potential while managing its hazardous properties, including its classification as a potential human carcinogen.[2][3]

Synthesis of Benzotrichloride

The principal industrial route to benzotrichloride is the free-radical chlorination of toluene.[1][3] This process involves the stepwise substitution of the three hydrogen atoms on the methyl group with chlorine.

The reaction proceeds via a free-radical chain mechanism, typically initiated by UV light or a radical initiator like dibenzoyl peroxide.[1][3] The process is sequential, forming benzyl chloride (C₆H₅CH₂Cl) and benzal chloride (C₆H₅CHCl₂) as intermediates.[1]

Causality in Synthesis: The choice of reaction conditions is critical. The reaction must be conducted in the absence of Lewis acids, which would otherwise catalyze the electrophilic chlorination of the aromatic ring, leading to undesired chlorotoluene byproducts.[1] Controlling the stoichiometry of chlorine and the reaction temperature is essential to maximize the yield of benzotrichloride and prevent over-chlorination.[3][6] To minimize ring-chlorinated derivatives in continuous processes, a cascade of reactors is often employed to manage the chlorine feed precisely.[5]

Caption: Industrial synthesis workflow for benzotrichloride.

Core Reactivity of the Trichloromethyl Group

The chemistry of benzotrichloride is dominated by the reactivity of the C-Cl bonds at the benzylic position. The primary pathways involve the displacement of chloride ions by nucleophiles, a process greatly facilitated by the formation of a resonance-stabilized benzylic carbocation.

Caption: Key reaction pathways of benzotrichloride.

Nucleophilic Substitution: Hydrolysis

Hydrolysis is the most significant reaction of benzotrichloride, leading to either benzoyl chloride or benzoic acid. The reaction is understood to proceed through a nucleophilic substitution mechanism with substantial SN1 character.[7] The rate-determining step is the formation of a dichlorobenzyl carbocation (C₆H₅C⁺Cl₂), which is stabilized by resonance with the benzene ring. The presence of three electron-withdrawing chlorine atoms enhances the stability of this intermediate, making benzotrichloride significantly more reactive towards hydrolysis than benzal chloride or benzyl chloride.[7][8]

Caption: Simplified mechanism of benzotrichloride hydrolysis.

A. Partial Hydrolysis to Benzoyl Chloride The synthesis of benzoyl chloride from benzotrichloride is a cornerstone of industrial chemistry.[9] This transformation requires carefully controlled conditions to prevent complete hydrolysis to benzoic acid.[10] Two primary methods are employed:

-

Reaction with Water: Reacting benzotrichloride with a stoichiometric amount of water (approx. 1:1 molar ratio), often in the presence of a Lewis acid catalyst like iron chloride (FeCl₃) or zinc chloride (ZnCl₂), yields benzoyl chloride.[10]

-

Reaction with Benzoic Acid: An alternative route involves reacting benzotrichloride with benzoic acid. This reaction produces two moles of benzoyl chloride for every mole of benzoic acid consumed.[10][11]

B. Complete Hydrolysis to Benzoic Acid Benzotrichloride readily hydrolyzes to benzoic acid in the presence of excess water.[1][12] The reaction is rapid, with a half-life of about 2.4 minutes in water.[1] While the reaction can proceed with water alone at high temperatures, it is typically catalyzed to allow for milder conditions.[13]

| Parameter | Partial Hydrolysis (to Benzoyl Chloride) | Complete Hydrolysis (to Benzoic Acid) |

| Primary Reagent | Water (stoichiometric) or Benzoic Acid | Water (excess) |

| Typical Catalyst | Iron Chloride (FeCl₃), Zinc Chloride (ZnCl₂)[10] | Zinc Chloride (ZnCl₂)[13][14], Calcium Carbonate (CaCO₃)[14] |

| Temperature | 60 - 120 °C[10] | 80 - 120 °C[14] |

| Key Product | Benzoyl Chloride (C₆H₅COCl) | Benzoic Acid (C₆H₅COOH) |

| Reported Yield | High, up to 96% reported in specific protocols[10][15] | "Practically theoretical yields" reported with catalyst[14] |

Halogen Exchange: Synthesis of Benzotrifluoride

The trichloromethyl group can undergo halogen exchange reactions. A synthetically important example is the reaction with anhydrous hydrogen fluoride (HF) or other fluoride sources (like KF) to produce benzotrifluoride (C₆H₅CF₃).[1][12][16] Benzotrifluoride and its derivatives are valuable intermediates in the pharmaceutical and agrochemical industries.[5]

C₆H₅CCl₃ + 3 HF → C₆H₅CF₃ + 3 HCl

Friedel-Crafts Reactions

Benzotrichloride can act as an electrophile in Friedel-Crafts type reactions. In the presence of a Lewis acid catalyst like AlCl₃ or FeCl₃, it reacts with electron-rich aromatic compounds, such as benzene or N,N-dimethylaniline, to form triphenylmethane derivatives.[5] These compounds form the structural core of many synthetic dyes, such as malachite green.[3][17]

Influence of Ring Substituents on Reactivity

The reactivity of the trichloromethyl group is significantly influenced by other substituents on the benzene ring.[18]

-

Electron-Withdrawing Groups (EWGs): Substituents like chlorine (-Cl) or nitro (-NO₂) are electron-withdrawing via their inductive effect. This effect stabilizes the partial positive charge that develops on the benzylic carbon in the transition state of nucleophilic attack, thereby increasing the reactivity of the trichloromethyl group towards hydrolysis.[18][19]

-

Steric Effects: Substituents in the ortho positions can sterically hinder the approach of a nucleophile, potentially slowing the reaction rate compared to meta or para isomers.[20]

-

Directing Effects of the -CCl₃ Group: For electrophilic aromatic substitution on the benzotrichloride ring itself, the trichloromethyl group is deactivating and meta-directing due to its strong electron-withdrawing inductive effect (-I effect).[21]

Experimental Protocols

Protocol 1: Complete Hydrolysis to Benzoic Acid (ZnCl₂ Catalyzed)

This protocol is adapted from established laboratory methods.[7][13][14]

Self-Validation: The successful completion of this reaction is validated by the precipitation of benzoic acid upon acidification and cooling, followed by characterization (e.g., melting point determination) of the purified product.

Materials:

-

Benzotrichloride

-

Anhydrous Zinc Chloride (ZnCl₂)

-

Water

-

Hydrochloric Acid (for acidification)

-

Reaction flask with stirrer, dropping funnel, and reflux condenser

-

Heating mantle

-

Gas scrubber (to neutralize evolved HCl)

Procedure:

-

Charge the reaction flask with benzotrichloride and a catalytic amount of anhydrous zinc chloride (e.g., 1-2% by weight).

-

Heat the mixture to 100-120 °C with vigorous stirring.[13]

-

Slowly add water dropwise from the dropping funnel. The rate of addition must be controlled to match the rate of reaction, maintaining a steady evolution of HCl gas.[13] Causality: A rapid addition of water can lead to an uncontrolled exotherm and pressure buildup.

-

Ensure the evolved HCl gas is passed through a scrubber containing a dilute sodium hydroxide solution.

-

After the addition is complete, continue heating and stirring until the evolution of HCl ceases, indicating the reaction is complete.

-

Cool the reaction mixture. The crude benzoic acid may solidify upon cooling.

-

Purify the crude product by recrystallization from hot water. Filter the hot solution to remove impurities, then cool the filtrate to precipitate pure benzoic acid.

-

Collect the crystals by filtration, wash with cold water, and dry.

Protocol 2: Partial Hydrolysis to Benzoyl Chloride

This protocol is a generalized representation based on industrial synthesis principles.[10][17]

Self-Validation: The reaction is validated by the successful distillation of benzoyl chloride at its known boiling point under vacuum. The absence of significant benzoic acid in the final product confirms the controlled nature of the hydrolysis.

Caption: General experimental workflow for benzoyl chloride synthesis.

Procedure:

-

Assemble a reaction flask equipped with a magnetic stirrer, reflux condenser connected to a gas scrubber, and a dropping funnel.

-

Charge the flask with benzotrichloride and a catalytic amount of a Lewis acid (e.g., anhydrous FeCl₃ or ZnCl₂).

-

Heat the stirred mixture to the target reaction temperature (e.g., 100-120 °C).[10]

-

From the dropping funnel, add a stoichiometric amount of water (molar ratio of approximately 1:1 with benzotrichloride) dropwise. Causality: Precise control of the water stoichiometry is the most critical parameter to prevent the formation of the over-hydrolysis product, benzoic acid.

-

Maintain vigorous stirring to ensure efficient mixing of the immiscible phases.

-

After the addition is complete, continue to stir the mixture at temperature for a designated period to ensure the reaction proceeds to completion.

-

Cool the reaction mixture to room temperature.

-

Set up a distillation apparatus and purify the crude benzoyl chloride by vacuum distillation to separate it from the catalyst and any byproducts.

Conclusion

The trichloromethyl group attached to a benzene ring is a synthetically powerful functional group, characterized by its high reactivity towards nucleophilic displacement. This reactivity, driven by the formation of a stable benzylic carbocation, allows for its efficient conversion into essential chemical building blocks, including benzoyl chloride, benzoic acid, and benzotrifluoride. The choice of reaction conditions—stoichiometry, catalyst, and temperature—provides a sophisticated level of control, enabling chemists to selectively target the desired product. A thorough understanding of the underlying mechanisms and the influence of electronic and steric factors is crucial for the successful application of benzotrichloride chemistry in research and industrial manufacturing.

References

-

Wikipedia. Benzotrichloride. [Link]

-

PrepChem.com. Preparation of benzotrichloride. [Link]

-

Sciencemadness Discussion Board. benzotrichloride---> benzoylchloride. [Link]

-

Tanabe, K., & Sano, T. (1966). THE MECHANISM OF THE HYDROLYSIS OF BENZOTRICHLORIDE. Semantic Scholar. [Link]

- George, A. (1925). U.S. Patent No. 1,557,153.

-

Allen. The trichloromethyl group is meta directing when attached in benzene ring due to. [Link]

-

Rossberg, M., et al. Benzyl Chloride, Benzal Chloride, and Benzotrichloride. ResearchGate. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 7367, Benzotrichloride. [Link]

-

Rossberg, M., et al. Benzyl Chloride, Benzal Chloride, and Benzotrichloride. Request PDF. ResearchGate. [Link]

-

Chemcess. Benzotrichloride: Properties, Reactions, Production And Uses. [Link]

-

Sciencemadness.org. Benzyl and Benzal chloride, Benzaldehyde and Benzoic Acid - Illustrated Practical Guide. [Link]

-

Ataman Kimya. BENZOYL CHLORIDE. [Link]

-

Sciencemadness.org. Benzyl and Benzal chloride, Benzaldehyde and Benzoic Acid - Illustrated Practical Guide. [Link]

-

YouTube. Transformation of benzotrichloride to benzoic acid. #chemistry. [Link]

-

Sciencemadness.org. Benzotrichloride, Benzoyl Chloride, and Phthalyl Chloride - Illustrated Practical Guide. [Link]

-

Wikipedia. Friedel–Crafts reaction. [Link]

-

Michigan State University Department of Chemistry. Substitution Reactions of Benzene and Other Aromatic Compounds. [Link]

- U.S. Patent No. 4,593,144. Process for preparing substituted benzotrichloride compounds.

- U.S. Patent No. 4,593,144. Process for preparing substituted benzotrichloride compounds.

Sources

- 1. Benzotrichloride - Wikipedia [en.wikipedia.org]

- 2. Benzotrichloride | C6H5CCl3 | CID 7367 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pharm.sinocurechem.com [pharm.sinocurechem.com]

- 4. CAS 98-07-7: Benzotrichloride | CymitQuimica [cymitquimica.com]

- 5. chemcess.com [chemcess.com]

- 6. Page loading... [guidechem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Sciencemadness Discussion Board - Benzyl and Benzal chloride, Benzaldehyde and Benzoic Acid - Illustrated Practical Guide - Powered by XMB 1.9.11 [sciencemadness.org]

- 9. nbinno.com [nbinno.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Sciencemadness Discussion Board - benzotrichloride---> benzoylchloride - Powered by XMB 1.9.11 [sciencemadness.org]

- 12. researchgate.net [researchgate.net]

- 13. US1557153A - Manufacture of benzoic acid from benzotrichloride - Google Patents [patents.google.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Sciencemadness Discussion Board - Benzotrichloride, Benzoyl Chloride, and Phthalyl Chloride - Illustrated Practical Guide - Powered by XMB 1.9.11 [sciencemadness.org]

- 16. researchgate.net [researchgate.net]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. US4593144A - Process for preparing substituted benzotrichloride compounds - Google Patents [patents.google.com]

- 21. The trichloromethyl group is meta directing when attached in benzene ring due to [allen.in]

A Technical Guide to the Synthetic Utility of 4-(Trichloromethyl)benzonitrile: A Versatile Bifunctional Building Block

Executive Summary

4-(Trichloromethyl)benzonitrile is a highly versatile and reactive organic intermediate whose value in modern synthesis is derived from its two distinct and strategically important functional groups: a trichloromethyl (-CCl₃) group and a nitrile (-C≡N) group. This guide elucidates the principal applications of this compound, focusing on its role as a precursor to high-value molecules in the pharmaceutical and agrochemical industries. We will explore the selective transformations of each functional group, including the conversion of the trichloromethyl group into the metabolically robust trifluoromethyl moiety and the reduction of the nitrile to a primary amine. This document provides researchers, chemists, and drug development professionals with a technical overview, comparative analysis of synthetic methods, and detailed experimental protocols to leverage the full potential of this powerful building block.

Introduction: Physicochemical Properties and Strategic Significance

2.1 Molecular Structure and Reactivity Profile

The synthetic potential of this compound stems from the orthogonal reactivity of its two primary functional groups attached to a benzene ring.

-

The Trichloromethyl (-CCl₃) Group: This group is a synthetic equivalent of a carboxylic acid and, more importantly, serves as a robust precursor to the trifluoromethyl (-CF₃) group. The C-Cl bonds are susceptible to nucleophilic attack, particularly by fluoride ions, making it an ideal substrate for halogen exchange reactions.

-

The Nitrile (-C≡N) Group: The nitrile is a versatile functional group that can be reduced to a primary amine, hydrolyzed to a carboxylic acid, or participate in cycloaddition reactions to form heterocycles.[1]

Both groups are strongly electron-withdrawing, which deactivates the aromatic ring to electrophilic substitution but can facilitate nucleophilic aromatic substitution if a suitable leaving group were present. This electronic nature is a critical consideration in multi-step synthetic planning. The strategic value of this compound lies in the ability to selectively manipulate one group while leaving the other intact, allowing for the sequential construction of complex molecular architectures.[2]

2.2 Safety and Handling Considerations

This compound and its derivatives should be handled with care in a well-ventilated chemical fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.[3][4] For instance, the related compound 4-(trifluoromethyl)benzonitrile is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[3] Similarly, 4-(chloromethyl)benzonitrile is toxic if swallowed or inhaled and causes severe skin burns and eye damage.[4][5] Always consult the specific Safety Data Sheet (SDS) before use.

Synthetic Transformations of the Trichloromethyl Group

The conversion of the trichloromethyl group is a cornerstone of this reagent's utility, providing access to functionalities that are central to modern medicinal chemistry.

3.1 Halogen Exchange: The Gateway to Trifluoromethyl Arenes

The trifluoromethyl (-CF₃) group is a highly sought-after moiety in drug design. Its incorporation into a molecule can significantly enhance properties such as metabolic stability, lipophilicity, and binding affinity.[6][7][8][9] this compound is an excellent starting material for introducing this group.

-

Causality Behind the Transformation: The industrial synthesis of benzotrifluorides often relies on the reaction of the corresponding trichloromethyl derivatives with hydrogen fluoride (HF).[10] This halogen exchange, sometimes referred to as the Swarts reaction, proceeds readily due to the thermodynamic stability of the C-F bond. The reaction transforms the trichloromethyl group into a trifluoromethyl group, a critical step in synthesizing many pharmaceuticals and agrochemicals.[6][10]

-

Experimental Protocol: General Fluorination of a Trichloromethylarene

-